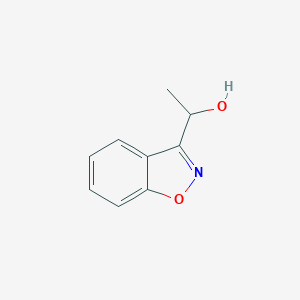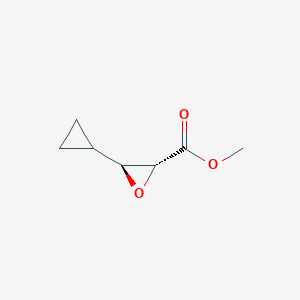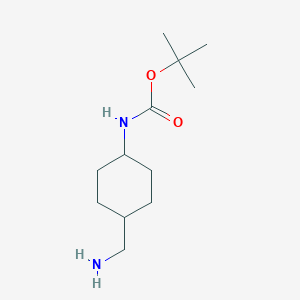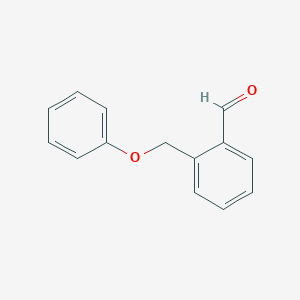
1-(1,2-Benzisoxazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Benzisoxazol-3-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzisoxazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Benzisoxazol-3-yl)ethanol is not fully understood. However, studies have shown that it can modulate several signaling pathways involved in inflammation, apoptosis, and cell proliferation. It has also been shown to enhance the activity of antioxidant enzymes and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(1,2-Benzisoxazol-3-yl)ethanol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It can also inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Additionally, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,2-Benzisoxazol-3-yl)ethanol in lab experiments include its high purity, low toxicity, and well-established synthesis method. However, its limited solubility in water can pose a challenge in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1,2-Benzisoxazol-3-yl)ethanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Conclusion:
In conclusion, 1-(1,2-Benzisoxazol-3-yl)ethanol is a promising compound with potential therapeutic applications in various diseases. Its well-established synthesis method, low toxicity, and diverse biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and therapeutic applications.
Aplicaciones Científicas De Investigación
1-(1,2-Benzisoxazol-3-yl)ethanol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
179070-85-0 |
|---|---|
Nombre del producto |
1-(1,2-Benzisoxazol-3-yl)ethanol |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-(1,2-benzoxazol-3-yl)ethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3 |
Clave InChI |
RRIWYNSAPMIMPN-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=CC=CC=C21)O |
SMILES canónico |
CC(C1=NOC2=CC=CC=C21)O |
Sinónimos |
1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)







